molecular formula C12H17N3 B15204228 5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole

5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B15204228
M. Wt: 203.28 g/mol
InChI Key: OMTHRNQXSBEACJ-UHFFFAOYSA-N
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Description

5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole is an organic compound that features a pyrrole ring substituted with a hydrazinyl group and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole typically involves the reaction of 2,6-dimethylphenylhydrazine with a suitable pyrrole precursor. One common method involves the condensation of 2,6-dimethylphenylhydrazine with 3,4-dihydro-2H-pyrrole-5-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce hydrazine-substituted pyrroles.

Scientific Research Applications

5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.

    3,4-Dihydro-2H-pyrrole: Another precursor used in the synthesis.

    Pyrrole Derivatives: Compounds with similar pyrrole ring structures but different substituents.

Uniqueness

5-(2-(2,6-Dimethylphenyl)hydrazinyl)-3,4-dihydro-2H-pyrrole is unique due to the presence of both the hydrazinyl and 2,6-dimethylphenyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2,6-dimethylphenyl)hydrazine

InChI

InChI=1S/C12H17N3/c1-9-5-3-6-10(2)12(9)15-14-11-7-4-8-13-11/h3,5-6,15H,4,7-8H2,1-2H3,(H,13,14)

InChI Key

OMTHRNQXSBEACJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NNC2=NCCC2

Origin of Product

United States

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